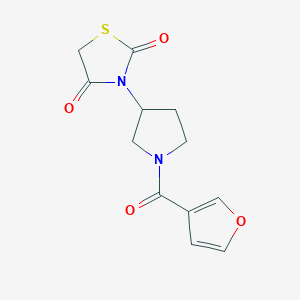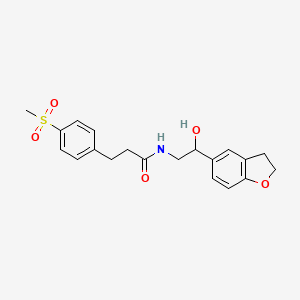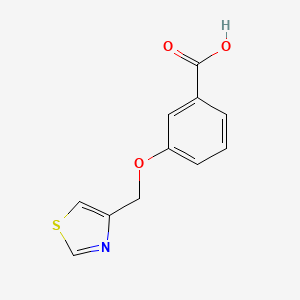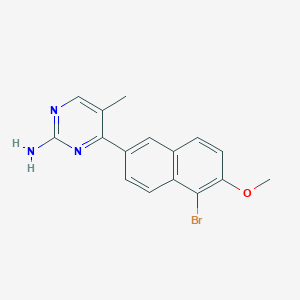
4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide, also known as 4-BNCP, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrole-2-carbohydrazide family of compounds and is derived from the reaction of 4-benzoyl-N'-(6-chloro-2-pyridinyl)pyrrole-2-carbohydrazide with an aldehyde. 4-BNCP has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Research on compounds similar to 4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide often focuses on their synthesis and the exploration of their chemical properties. For instance, synthetic procedures to access 2-guanidinobenzazoles of biological interest involve the development of new procedures for compounds with the guanidine moiety, highlighting their potential therapeutic applications and pharmacological activities, including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).
Environmental Applications
Several studies have examined the environmental fate, behavior, and degradation of similar chemical compounds, with a focus on their biodegradability and potential use in environmental remediation. For example, research on polycyclic aromatic hydrocarbons (PAHs) details their microbial degradation as a primary environmental fate, suggesting parallels in the degradation pathways of similar organic compounds (Haritash & Kaushik, 2009).
Pharmaceutical and Biomedical Research
Although the request specifically excludes drug use and side effects, it's noteworthy that the structural features of compounds like this compound have been the basis for pharmaceutical research, focusing on their potential as scaffolds for drug development. For instance, pyrrolidine derivatives, which share structural similarities, are widely investigated in medicinal chemistry for their diverse biological activities and potential as treatments for various diseases (Li Petri et al., 2021).
Analytical Chemistry and Sensor Development
Compounds with similar structures to this compound have been utilized in developing analytical methods and sensors. For example, research on biologically significant pyrimidine appended optical sensors focuses on the synthesis of optical sensors using pyrimidine derivatives, indicating the utility of similar compounds in detecting and quantifying biological and chemical substances (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-7-4-8-15(20-14)21-22-17(24)13-9-12(10-19-13)16(23)11-5-2-1-3-6-11/h1-10,19H,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVUAASOCPXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)


![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
